1-Boc-Pyrrolidine

Description

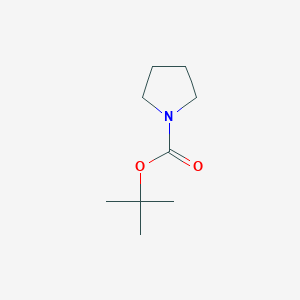

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQZERIRKRYGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349184 | |

| Record name | 1-Boc-Pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86953-79-9 | |

| Record name | 1,1-Dimethylethyl 1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86953-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-Pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-pyrrolidine CAS number 86953-79-9

An In-Depth Technical Guide to 1-Boc-Pyrrolidine (CAS 86953-79-9)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 1-Boc-pyrrolidine (tert-butyl 1-pyrrolidinecarboxylate), a pivotal reagent in modern organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, synthesis and deprotection protocols, key applications, and spectral data, serving as a practical resource for laboratory professionals.

Physicochemical Properties

1-Boc-pyrrolidine is a versatile building block, typically supplied as a clear, colorless to pale yellow liquid. Its fundamental properties are essential for handling, reaction setup, and purification, and are summarized below.

| Property | Value |

| CAS Number | 86953-79-9 |

| Synonyms | tert-Butyl 1-pyrrolidinecarboxylate, N-Boc-pyrrolidine |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Clear, colorless to pale yellow liquid or oil |

| Boiling Point | 80 °C @ 0.2 mmHg |

| Density | 0.977 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.449 |

| Flash Point | 86 °C (186.8 °F) |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, dichloromethane). |

Synthesis and Experimental Protocols

The primary role of 1-Boc-pyrrolidine is to introduce a protected pyrrolidine nucleus into a target molecule. This is achieved through its synthesis by protecting pyrrolidine, followed by its use in subsequent reactions.

Synthesis of 1-Boc-Pyrrolidine

The most common method for preparing 1-Boc-pyrrolidine is the N-protection of pyrrolidine using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.

Experimental Protocol: Boc Protection of Pyrrolidine

-

Materials: Pyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), 1 M Sodium hydroxide (NaOH) solution, Water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 eq.) in dichloromethane (approx. 5-10 mL per gram of pyrrolidine). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM to the stirred pyrrolidine solution. Following this, add 1 M NaOH solution (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the pyrrolidine starting material.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting oil can be purified by vacuum distillation to afford 1-Boc-pyrrolidine as a clear liquid.

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-Boc-pyrrolidine.

Deprotection of the Boc Group

The Boc group is valued for its stability in basic and nucleophilic conditions and its clean, facile removal under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this transformation.

Experimental Protocol: Boc Deprotection with TFA

-

Materials: 1-Boc-pyrrolidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate (NaHCO₃) solution.

-

Procedure:

-

Reaction Setup: Dissolve the 1-Boc-pyrrolidine derivative (1.0 eq.) in dichloromethane (5-10 volumes).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (2-10 eq., often used as a 25-50% solution in DCM) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion by TLC.

-

Workup: Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

-

Neutralization: Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

-

Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected pyrrolidine.

-

Logical Diagram of Protection and Deprotection

Caption: The reversible protection chemistry of the pyrrolidine nitrogen.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active natural products. 1-Boc-pyrrolidine serves as a key starting material, allowing for complex synthetic modifications at other positions before the pyrrolidine nitrogen is revealed for further functionalization. It is frequently used in the synthesis of inhibitors for targets such as kinases, proteases, and G-protein coupled receptors.

Conceptual Signaling Pathway Application

In a typical drug discovery program, a novel molecule containing a pyrrolidine moiety might be synthesized to interact with a key protein in a disease-related signaling cascade. The diagram below illustrates a hypothetical scenario where a pyrrolidine-based inhibitor, constructed using 1-Boc-pyrrolidine as a precursor, blocks a critical kinase, thereby halting the downstream cellular response.

Caption: Inhibition of a target kinase by a pyrrolidine-based drug.

Spectroscopic Data

Characterization of 1-Boc-pyrrolidine is routinely performed using NMR and IR spectroscopy to confirm its structure and purity.

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.3 (t, 4H, N-CH ₂), ~1.8 (m, 4H, -CH ₂-), 1.46 (s, 9H, C(CH ₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~154.7 (C=O), ~79.0 (C (CH₃)₃), ~46.1 (N-C H₂), ~28.5 (C(C H₃)₃), ~25.0 (-C H₂-) |

| FT-IR (neat, cm⁻¹) | ~2970 & 2875 (C-H stretch), ~1695 (strong, C=O stretch), ~1170 (C-O stretch) |

Safety and Handling

1-Boc-pyrrolidine is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing vapor), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

N-Boc-pyrrolidine molecular weight and formula

An In-depth Technical Guide on N-Boc-pyrrolidine: Molecular Properties

This technical guide provides essential information regarding the molecular weight and chemical formula of N-Boc-pyrrolidine, a key reagent in organic synthesis, particularly in the development of pharmaceuticals. The data is presented for researchers, scientists, and professionals in drug development.

Core Molecular Data

N-Boc-pyrrolidine, also known as tert-butyl pyrrolidine-1-carboxylate, is a protected form of pyrrolidine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, which can be removed under acidic conditions. This characteristic makes it a valuable intermediate in the synthesis of more complex molecules.

The fundamental molecular properties of N-Boc-pyrrolidine are summarized below. This data is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 171.24 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl pyrrolidine-1-carboxylate | [1] |

| CAS Number | 86953-79-9 | [2][3] |

Molecular Structure and Composition

The chemical structure of N-Boc-pyrrolidine consists of a central pyrrolidine ring where the nitrogen atom is bonded to a tert-butoxycarbonyl (Boc) protecting group. The diagram below illustrates the logical relationship between these constituent parts.

References

Technical Guide to the Physical Properties of 1-Boc-Pyrrolidine

This technical guide provides a comprehensive overview of the key physical properties of 1-Boc-pyrrolidine (tert-butyl pyrrolidine-1-carboxylate), with a specific focus on its boiling point. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

1-Boc-pyrrolidine is a widely used building block in synthetic organic chemistry. Its physical characteristics are crucial for its handling, reaction setup, and purification.

Quantitative Data Summary

The table below summarizes the key physical properties of 1-Boc-pyrrolidine.

| Property | Value | Notes |

| Boiling Point | 80 °C | At a reduced pressure of 0.2 mmHg. |

| Density | 0.977 g/mL | At 25 °C. |

| Refractive Index | 1.449 | At 20 °C. |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| Appearance | Clear, colorless liquid | |

| Solubility | Soluble in chloroform and methanol. |

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling-point liquids like 1-Boc-pyrrolidine, the boiling point is often determined under reduced pressure to prevent decomposition. A standard laboratory method for determining the boiling point of a liquid is the Thiele tube method.

Thiele Tube Method

Objective: To determine the boiling point of a liquid sample at atmospheric or reduced pressure.

Apparatus and Materials:

-

Thiele tube

-

Thermometer (-10 to 250 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., silicone oil or paraffin oil)

-

1-Boc-pyrrolidine sample

Procedure:

-

Sample Preparation: Fill the small test tube with the liquid sample (1-Boc-pyrrolidine) to a depth of about 2-3 cm.

-

Capillary Tube Placement: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with a suitable heat transfer fluid, ensuring the side arm is also filled.

-

Immersion: Immerse the thermometer and the attached test tube into the Thiele tube. The heat transfer fluid should cover the sample in the test tube.

-

Heating: Gently heat the side arm of the Thiele tube with a heating mantle or a small flame from a Bunsen burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the fluid.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

-

Boiling Point Identification: Continue slow heating until a rapid and continuous stream of bubbles escapes from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point of the liquid.

-

Repeat: For accuracy, it is advisable to repeat the measurement.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the boiling point determination process.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: The relationship between vapor pressure, external pressure, and boiling point.

Spectroscopic Data for 1-Boc-pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Boc-pyrrolidine (tert-butyl pyrrolidine-1-carboxylate), a crucial building block in synthetic organic chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural confirmation and purity assessment of 1-Boc-pyrrolidine rely on a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1-Boc-pyrrolidine.[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-pyrrolidine (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.30 | Triplet | 2H | H-2, H-5 (N-CH₂) |

| ~1.85 | Multiplet | 4H | H-3, H-4 (CH₂) |

| 1.46 | Singlet | 9H | Boc (-C(CH₃)₃) |

Table 2: ¹³C NMR Spectroscopic Data for 1-Boc-pyrrolidine (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 154.7 | Carbonyl (C=O) of Boc group |

| 79.0 | Quaternary Carbon (-C (CH₃)₃) of Boc group |

| 46.1 | C-2, C-5 (N-C H₂) |

| 28.7 | Methyl (-C(C H₃)₃) of Boc group |

| 23.3 | C-3, C-4 (C H₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4][5][6] The spectrum of 1-Boc-pyrrolidine is characterized by the prominent absorption bands of the carbamate group.

Table 3: Key IR Absorption Bands for 1-Boc-pyrrolidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1365 | Strong | C-H bend (tert-butyl) |

| ~1170 | Strong | C-N stretch |

| ~1105 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[7][8][9]

Table 4: Mass Spectrometry Data for 1-Boc-pyrrolidine

| m/z | Interpretation |

| 171.13 | Molecular Ion [M]⁺ |

| 115.08 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 70.07 | [M - Boc]⁺ (Loss of the Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[1][10]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-pyrrolidine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[10] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Instrument Parameters (¹³C NMR):

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[11] Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

IR Spectroscopy Protocol

Objective: To identify the functional groups in 1-Boc-pyrrolidine.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: As 1-Boc-pyrrolidine is a liquid at room temperature, place a small drop directly onto the ATR crystal.[11]

-

Instrument Parameters (FT-IR):

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.[11]

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and analyze the fragmentation pattern of 1-Boc-pyrrolidine.

Methodology (Electron Ionization - EI, coupled with Gas Chromatography - GC):

-

Sample Preparation: Prepare a dilute solution of 1-Boc-pyrrolidine (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation from any impurities.

-

Carrier Gas: Helium.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-Boc-pyrrolidine.

Caption: General workflow for spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. amherst.edu [amherst.edu]

- 5. webassign.net [webassign.net]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. fiveable.me [fiveable.me]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Boc-pyrrolidine

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-pyrrolidine (tert-butyl pyrrolidine-1-carboxylate). Aimed at researchers, scientists, and drug development professionals, this document details the expected spectral features, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow.

Molecular Structure and Proton Environments

1-Boc-pyrrolidine is a five-membered saturated heterocyclic amine protected with a tert-butoxycarbonyl (Boc) group. The molecule's structure gives rise to three distinct proton environments, which are crucial for interpreting its ¹H NMR spectrum:

-

The Boc Group Protons: Nine equivalent protons of the three methyl groups on the tert-butyl moiety. These protons are in a chemically identical environment and are expected to produce a single, strong signal.

-

The α-Pyrrolidine Protons: Four protons on the two carbons (C2 and C5) adjacent to the nitrogen atom. These protons are influenced by the electron-withdrawing effect of the nitrogen and the carbamate functionality.

-

The β-Pyrrolidine Protons: Four protons on the two carbons (C3 and C4) further from the nitrogen atom. These protons are in a more shielded environment compared to the α-protons.

Due to the symmetry of the unsubstituted pyrrolidine ring, the four α-protons are chemically equivalent, as are the four β-protons.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-Boc-pyrrolidine is characterized by three main signals corresponding to the distinct proton environments. The large tert-butyl group of the Boc protecting group gives rise to a prominent singlet, while the protons on the pyrrolidine ring appear as multiplets due to spin-spin coupling.

Data Presentation

The expected ¹H NMR spectral data for 1-Boc-pyrrolidine in a standard deuterated solvent such as chloroform-d (CDCl₃) are summarized in the table below. It is important to note that while the chemical shift for the Boc group is highly predictable, the precise chemical shifts for the pyrrolidine ring protons are based on data from the closely related compound, (R/S)-N-Boc-3-pyrrolidinol, due to the limited availability of specific, freely accessible spectral data for the parent 1-Boc-pyrrolidine.[1]

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc-group (C(CH₃)₃) | ~1.46 | Singlet (s) | 9H |

| α-CH₂ (C2-H, C5-H) | ~3.3 - 3.5 | Multiplet (m) | 4H |

| β-CH₂ (C3-H, C4-H) | ~1.8 - 2.0 | Multiplet (m) | 4H |

Data Interpretation

-

Boc Group Signal: The nine equivalent protons of the tert-butyl group are shielded and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 1.46 ppm. This signal is a characteristic feature of the Boc protecting group.

-

α-Pyrrolidine Protons: The four protons on the carbons adjacent to the nitrogen (α-protons) are deshielded due to the electron-withdrawing nature of the nitrogen atom and the carbamate group. They are expected to resonate in the region of 3.3 - 3.5 ppm. These protons couple with the adjacent β-protons, leading to a multiplet signal.

-

β-Pyrrolidine Protons: The four protons on the carbons at the 3 and 4 positions of the pyrrolidine ring (β-protons) are in a more shielded environment compared to the α-protons and are expected to appear as a multiplet around 1.8 - 2.0 ppm. This signal arises from the coupling of these protons with the neighboring α-protons.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of 1-Boc-pyrrolidine is as follows:

1. Sample Preparation:

- Dissolve approximately 5-10 mg of 1-Boc-pyrrolidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Ensure the sample is fully dissolved and the solution is homogeneous.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

- Spectrometer: 400 MHz or higher field strength.

- Pulse Sequence: Standard single-pulse experiment.

- Number of Scans: 16 to 64 scans.

- Relaxation Delay: 1-5 seconds.

- Spectral Width: Typically 0-12 ppm.

- Temperature: Room temperature.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Perform phase correction and baseline correction.

- Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

- Integrate the signals to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the molecular structure of 1-Boc-pyrrolidine with its proton environments and the general workflow for its ¹H NMR spectrum analysis.

Caption: Molecular structure of 1-Boc-pyrrolidine with proton environments.

Caption: Experimental workflow for ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of 1-Boc-pyrrolidine is relatively straightforward to interpret, with three distinct signals corresponding to the Boc group and the α- and β-protons of the pyrrolidine ring. This technical guide provides the expected spectral data, a reliable experimental protocol, and clear visual aids to assist researchers in the structural elucidation and quality control of this important building block in drug discovery and organic synthesis. The provided data, including the estimated chemical shifts for the pyrrolidine ring protons based on a close structural analog, serves as a valuable reference for the analysis of 1-Boc-pyrrolidine and related compounds.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of N-Boc-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of N-Boc-pyrrolidine (tert-butyl pyrrolidine-1-carboxylate). A thorough understanding of the NMR spectral data is crucial for the characterization, quality control, and utilization of this important building block in organic synthesis and drug discovery. This document presents a compilation of reported ¹³C NMR data, detailed experimental protocols for data acquisition, and a structural representation to aid in spectral assignment.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of N-Boc-pyrrolidine exhibits distinct signals corresponding to the carbon atoms of the pyrrolidine ring and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts are influenced by the electronic environment of each carbon atom. The data presented below is compiled from various sources and is typically recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Boc) | ~154.7 |

| C(CH₃)₃ (Boc) | ~78.9 |

| C2 & C5 (Pyrrolidine) | ~46.4 |

| C3 & C4 (Pyrrolidine) | ~23.4 |

| C(CH₃)₃ (Boc) | ~28.7 |

Note: The chemical shifts for the C2/C5 and C3/C4 carbons of the pyrrolidine ring may appear as a single resonance or as closely spaced signals due to their chemical equivalence in an achiral solvent.

Structural Representation and Carbon Numbering

To facilitate the assignment of the ¹³C NMR signals, a diagram illustrating the structure of N-Boc-pyrrolidine with the conventional carbon numbering is provided below.

Caption: Structure of N-Boc-pyrrolidine with carbon numbering.

Experimental Protocols

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of N-Boc-pyrrolidine. Specific parameters may need to be optimized based on the available instrumentation.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of N-Boc-pyrrolidine and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Technique: The spectrum is typically acquired using a standard proton-decoupled ¹³C NMR experiment.

-

Temperature: The experiment is usually performed at room temperature (approximately 298 K).

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃, which is set to 77.16 ppm.[1]

-

Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the residual CDCl₃ peak to 77.16 ppm.

-

Integrate the peaks if quantitative analysis is required, although ¹³C NMR is not inherently quantitative without specific experimental setups.

-

Peak pick the signals and record their chemical shifts in ppm.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for obtaining the ¹³C NMR spectrum of N-Boc-pyrrolidine.

References

An In-depth Technical Guide to the Safety Data of 1-Boc-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 1-Boc-pyrrolidine (tert-Butyl pyrrolidine-1-carboxylate), a common reagent in organic synthesis. The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency responses, compiled from various safety data sheets (SDS). All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

1-Boc-pyrrolidine is a liquid at room temperature.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | [2] |

| Molecular Weight | 171.24 g/mol | [3] |

| CAS Number | 86953-79-9 | [1] |

| Appearance | Clear, colorless liquid/oil | [1][2][3] |

| Boiling Point | 80 °C @ 0.2 mmHg | [1][4] |

| Density | 0.977 g/mL at 25 °C | [4] |

| Refractive Index | 1.449 @ 20 °C | [4] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

| Vapor Pressure | No information available | [1] |

| Vapor Density | No information available | [1] |

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard, 1-Boc-pyrrolidine is considered a hazardous chemical.[1] It is classified as a combustible liquid.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for similar Boc-protected pyrrolidine derivatives, which may be relevant:

-

Skin Irritation (Category 2)[5]

-

Serious Eye Irritation (Category 2)[5]

-

Specific target organ toxicity — single exposure (Respiratory system)[1][5]

Signal Word: Warning[1]

Hazard Statements:

-

H227: Combustible liquid[1]

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

Fire and Explosion Data

| Property | Value | Source |

| Flash Point | 86 °C / 186.8 °F | [1] |

| Autoignition Temperature | No data available | [1] |

| Flammability Limits (Upper) | No data available | [1] |

| Flammability Limits (Lower) | No data available | [1] |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [6] |

| Specific Hazards | May produce carbon dioxide and nitrogen oxides (NOx) upon combustion. | [6] |

Toxicological Information

The toxicological properties of 1-Boc-pyrrolidine have not been fully investigated.[1] The available data is summarized below.

| Effect | Information | Source |

| Acute Toxicity | No data available. | [7] |

| Skin Corrosion/Irritation | Causes skin irritation. | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [5] |

| Respiratory or Skin Sensitization | No information available. | [7] |

| Germ Cell Mutagenicity | No information available. | [1] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [6][7] |

| Reproductive Toxicity | No information available. | [1] |

| STOT - Single Exposure | May cause respiratory irritation. | [1][5] |

| STOT - Repeated Exposure | None known. | [1] |

| Aspiration Hazard | No information available. | [1] |

| Symptoms of Overexposure | May include headache, dizziness, tiredness, nausea, and vomiting. | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the data presented in the SDS are not publicly available. This information is typically generated by certified laboratories following standardized procedures, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) or other regulatory bodies, and is considered proprietary.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 1-Boc-pyrrolidine, from hazard recognition to appropriate response measures.

Caption: Logical workflow for the safe handling of 1-Boc-pyrrolidine.

Exposure Controls and Personal Protection

To minimize exposure to 1-Boc-pyrrolidine, the following control measures and personal protective equipment (PPE) are recommended:

| Control Parameter | Recommendation | Source |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical/ventilating/lighting equipment. Eyewash stations and safety showers should be close to the workstation. | [1] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |

| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation. | [1] |

| Hand Protection | Handle with gloves. Recommended material: Butyl rubber. | [8] |

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. | [1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Get medical attention. | [1] |

Handling and Storage

Proper handling and storage are crucial for maintaining the stability of 1-Boc-pyrrolidine and ensuring a safe laboratory environment.

| Aspect | Recommendation | Source |

| Safe Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Use non-sparking tools.[9] Wash hands thoroughly after handling.[9] | |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Recommended storage temperature is between 2-8°C.[9] Keep away from incompatible materials and sources of ignition.[1][9] |

Stability and Reactivity

| Aspect | Information | Source |

| Reactivity | Vapors may form an explosive mixture with air. | [8] |

| Chemical Stability | Stable under normal conditions. | [1] |

| Possibility of Hazardous Reactions | Hazardous polymerization does not occur. | [1] |

| Conditions to Avoid | Keep away from open flames, hot surfaces, and sources of ignition. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [8] |

This guide is intended for informational purposes and should not be a substitute for a formal risk assessment or the full Safety Data Sheet provided by the manufacturer. Always consult the most current SDS for 1-Boc-pyrrolidine before use.

References

- 1. fishersci.com [fishersci.com]

- 2. 1-Boc-pyrrolidine, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1-Boc-Pyrrolidine CAS#: 86953-79-9 [amp.chemicalbook.com]

- 4. 1-Boc-Pyrrolidine | 86953-79-9 [chemicalbook.com]

- 5. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. 1-Boc-pyrrolidine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Utility of tert-Butyl 1-Pyrrolidinecarboxylate: A Technical Guide for Drug Development

Introduction

tert-Butyl 1-pyrrolidinecarboxylate, a key building block in modern medicinal chemistry, serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. Its rigid, five-membered ring structure, coupled with the protecting tert-butyloxycarbonyl (Boc) group, allows for precise stereochemical control and functionalization, making it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the commercial availability of tert-butyl 1-pyrrolidinecarboxylate and its derivatives, details key experimental protocols for its use, and illustrates its application in cutting-edge therapeutic modalities such as PROTACs and DPP-4 inhibitors.

Commercial Availability

A diverse range of tert-butyl 1-pyrrolidinecarboxylate derivatives are commercially available from various chemical suppliers. These compounds are offered at different purity levels and in various quantities to cater to the needs of both academic research and industrial drug development. Below is a summary of representative commercially available derivatives, their suppliers, purity, and pricing information.

| Product Name | Supplier(s) | Purity | CAS Number | Price (USD) |

| tert-Butyl pyrrolidine-1-carboxylate | BLDpharm | 98% | 86953-79-9 | Inquire |

| (3S)-3-Aminopyrrolidine, N1-BOC protected | Apollo Scientific | - | 147081-44-5 | £15.00/1g, £17.00/5g, £40.00/25g, £150.00/100g, £710.00/500g[1] |

| (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | SynHet | >99% | 199174-29-3 | Inquire |

| tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | Chem-Impex | ≥ 95% (GC) | 305329-97-9 | Inquire[2] |

| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | BLDpharm | - | 170491-63-1 | Inquire[3] |

| tert-Butyl 3-formylpyrrolidine-1-carboxylate | Bouling Chemical Co. | 95%+ | 872728-32-4 | Inquire[4] |

Note: Pricing is subject to change and may vary based on the supplier and quantity ordered. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties and Safety Information

tert-Butyl 1-pyrrolidinecarboxylate and its derivatives are typically stable compounds under standard laboratory conditions. Key physicochemical data and safety information are summarized below.

| Property | Value |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)[4] |

| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly sealed.[4] |

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Key Experimental Protocols

The Boc-protected pyrrolidine scaffold is utilized in a multitude of synthetic transformations. Below are detailed methodologies for two fundamental experimental procedures: the N-Boc protection of pyrrolidine and a representative α-arylation reaction.

N-tert-Butoxycarbonylation of Pyrrolidine

This procedure describes the protection of the secondary amine of pyrrolidine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

Pyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Chloroform (CHCl₃)

-

Brine

-

Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

-

Dissolve 3-aminopyrrolidine (0.86 g, 10 mmol) in CHCl₃ (50 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Prepare a solution of di-tert-butyl dicarbonate (2.06 g, 10 mmol) in CHCl₃ (50 mL).

-

Add the (Boc)₂O solution dropwise to the stirred pyrrolidine solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Wash the reaction mixture with brine.

-

Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the N-Boc protected pyrrolidine as a yellow oil (1.8 g, 98% yield), which can often be used without further purification.[5]

α-Arylation of N-Boc Pyrrolidine

This protocol details the palladium-catalyzed α-arylation of N-Boc pyrrolidine, a key reaction for introducing aromatic substituents.

Materials:

-

N-Boc-pyrrolidine

-

(+)-Sparteine

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

Zinc chloride (ZnCl₂) in THF

-

Methyl 4-bromobenzoate

-

Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Methyl tert-butyl ether (MTBE)

-

Dimethylformamide (DMF)

-

Water (H₂O)

Procedure:

-

To an oven-dried 500 mL three-necked round-bottomed flask under a nitrogen atmosphere, add MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol).

-

Cool the solution to between -70°C and -78°C using a dry ice/acetone bath.

-

Add 1.4 M sec-BuLi in cyclohexane (45.2 mL, 63.3 mmol) dropwise over 30 minutes, maintaining the internal temperature below -65°C. Age the resulting orange-red solution at -65°C to -78°C for 3 hours.

-

Add a 0.7 M solution of ZnCl₂ in THF (97.3 mL, 68.1 mmol) dropwise over 60 minutes, keeping the internal temperature below -65°C.

-

Remove the dry ice/acetone bath and allow the reaction to warm to room temperature (~25°C). Age for an additional 45 minutes.

-

Add methyl 4-bromobenzoate (10.5 g, 48.8 mmol) as a solid in a single portion.

-

Simultaneously add solid tBu₃P·HBF₄ (0.85 g, 2.92 mmol) and Pd(OAc)₂ (0.54 g, 2.43 mmol).

-

Degas the reaction mixture with nitrogen via three evacuate-refill cycles.

-

After the reaction is complete (monitored by TLC or LC-MS), quench the reaction and purify the product via crystallization from a DMF/water mixture to obtain tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.[6]

Applications in Drug Development

The tert-butyl 1-pyrrolidinecarboxylate scaffold is a cornerstone in the development of novel therapeutics, particularly in the areas of targeted protein degradation and enzyme inhibition.

Targeted Protein Degradation: PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9][10] The pyrrolidine ring, often derived from tert-butyl 1-pyrrolidinecarboxylate, frequently serves as a rigid and versatile component of the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand.[11][12][] The stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence the orientation of the two ligands, thereby affecting the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately the efficiency of protein degradation.[14]

Caption: The PROTAC mechanism of action.

Enzyme Inhibition: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[15][16] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[17][18][19] Several approved DPP-4 inhibitors, known as "gliptins," feature a pyrrolidine-based scaffold. The tert-butyl 1-pyrrolidinecarboxylate core provides a rigid framework for the precise positioning of functional groups that interact with key residues in the active site of the DPP-4 enzyme, leading to potent and selective inhibition.[17]

Caption: A generalized workflow for the synthesis and testing of DPP-4 inhibitors.

tert-Butyl 1-pyrrolidinecarboxylate and its derivatives are readily available and highly valuable building blocks in the synthesis of complex, biologically active molecules. Their utility is particularly evident in the development of innovative therapeutics such as PROTACs and DPP-4 inhibitors. The ability to introduce diverse functionalities onto the pyrrolidine ring with stereochemical control allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. This guide provides a foundational understanding of the commercial landscape, synthetic applications, and strategic importance of this scaffold, empowering researchers to leverage its potential in their drug discovery and development endeavors.

References

- 1. 147081-44-5 Cas No. | (3S)-3-Aminopyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. Tert-Butyl 3-Formylpyrrolidine-1-Carboxylate Supplier China | High Purity Chemical, Uses, Safety, COA | Buy Online [chemheterocycles.com]

- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold [html.rhhz.net]

- 17. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 19. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Reactive Potential of N-Boc-Pyrrolidine: An In-depth Guide to C-H Insertion Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of N-Boc-pyrrolidine towards C-H insertion reactions. The pyrrolidine scaffold is a ubiquitous motif in pharmaceuticals and natural products, and the ability to selectively functionalize its C-H bonds offers a powerful tool for the synthesis of novel and complex molecular architectures. This document details key methodologies for the C-H functionalization of N-Boc-pyrrolidine, focusing on palladium-catalyzed α-arylation, rhodium-catalyzed carbene insertion, iridium-catalyzed β-silylation, and rhodium-catalyzed nitrene insertion. Each section includes a summary of quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a thorough understanding of these transformative reactions.

Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine

The α-position of N-Boc-pyrrolidine is particularly susceptible to deprotonation and subsequent functionalization. Palladium catalysis has emerged as a robust method for the α-arylation of this heterocycle, providing access to a wide range of 2-arylpyrrolidine derivatives, which are valuable building blocks in medicinal chemistry.

Quantitative Data

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Yield (%) | ee (%) | Reference |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | t-Bu₃P-HBF₄ (4) | 85 | 92 | [1][2] |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | t-Bu₃P-HBF₄ (4) | 82 | 93 | [1][2] |

| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | t-Bu₃P-HBF₄ (4) | 75 | 91 | [1][2] |

| 4 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | t-Bu₃P-HBF₄ (4) | 88 | 90 | [1][2] |

Experimental Protocol: Enantioselective α-Arylation

A solution of N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O is cooled to -78 °C under an inert atmosphere. To this solution, s-BuLi (1.2 equiv) is added dropwise, and the resulting mixture is stirred for 3 hours at -78 °C. A solution of anhydrous ZnCl₂ (1.2 equiv) in THF is then added, and the reaction is allowed to warm to room temperature over 30 minutes. In a separate flask, a catalyst solution is prepared by dissolving Pd(OAc)₂ (2 mol%) and t-Bu₃P-HBF₄ (4 mol%) in THF. The aryl bromide (1.0 equiv) is added to the organozinc solution, followed by the catalyst solution. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-N-Boc-pyrrolidine.[1][2]

Signaling Pathway

Rhodium-Catalyzed C-H Insertion with Diazo Compounds

Rhodium carbenoids, generated from the reaction of a rhodium(II) catalyst with a diazo compound, are highly effective for C-H insertion reactions. In the case of N-Boc-pyrrolidine, these reactions typically occur at the α-position due to the activating effect of the nitrogen atom. This methodology allows for the introduction of a variety of functionalized alkyl groups.

Quantitative Data

| Entry | Diazo Compound | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference |

| 1 | Methyl phenyldiazoacetate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 85 | 3:1 | - | [3] |

| 2 | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ (1) | Hexane | 78 | >19:1 | 94 | [3] |

| 3 | Ethyl diazoacetate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 75 | - | - | [3] |

| 4 | Methyl 4-methoxyphenyldiazoacetate | Rh₂(S-DOSP)₄ (1) | Hexane | 82 | >19:1 | 96 | [3] |

Experimental Protocol: Rhodium-Catalyzed C-H Insertion

To a solution of N-Boc-pyrrolidine (5.0 equiv) and the rhodium(II) catalyst (1 mol%) in the specified solvent at the desired temperature is added a solution of the diazo compound (1.0 equiv) in the same solvent via syringe pump over a period of 4 hours. The reaction mixture is stirred for an additional hour after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the C-H insertion product.[3]

Signaling Pathway

Iridium-Catalyzed β-C-H Silylation

While functionalization of the α-position is common, selective C-H insertion at the β-position of N-Boc-pyrrolidine is more challenging. Iridium catalysis has been successfully employed for the directed silylation of β-C-H bonds in N-Boc-pyrrolidine derivatives, providing access to valuable 3-silylpyrrolidines.

Quantitative Data

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Yield (%) | rr (β:α) | Reference |

| 1 | N-Boc-N-(2-methyl-2-propenyl)pyrrolidine | [Ir(cod)OMe]₂ (2.5) | dtbpy (5) | 75 | >20:1 | [4][5][6] |

| 2 | N-Boc-N-allylpyrrolidine | [Ir(cod)OMe]₂ (2.5) | dtbpy (5) | 72 | >20:1 | [4][5][6] |

| 3 | N-Boc-N-(2-butenyl)pyrrolidine | [Ir(cod)OMe]₂ (2.5) | dtbpy (5) | 68 | >20:1 | [4][5][6] |

Experimental Protocol: Iridium-Catalyzed β-Silylation

In a nitrogen-filled glovebox, a vial is charged with [Ir(cod)OMe]₂ (2.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 5 mol%), and the N-Boc-pyrrolidine derivative (1.0 equiv). The vial is sealed, and the appropriate hydrosilane (1.5 equiv) and solvent (e.g., THF) are added. The reaction mixture is heated at the specified temperature until the starting material is consumed, as monitored by GC-MS. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the β-silylated product.[4][5][6]

Signaling Pathway

Rhodium-Catalyzed Intramolecular C-H Amination (Nitrene Insertion)

Rhodium-catalyzed nitrene insertion provides a direct method for the formation of C-N bonds. While intermolecular examples with simple N-Boc-pyrrolidine are scarce, intramolecular variants using tethered sulfamate esters on the pyrrolidine ring demonstrate the feasibility of this approach for constructing fused heterocyclic systems.

Quantitative Data

| Entry | Substrate | Catalyst (mol%) | Oxidant | Yield (%) | dr | Reference |

| 1 | Pyrrolidin-3-ylmethyl sulfamate | Rh₂(esp)₂ (2) | PhI(OAc)₂ | 85 | >20:1 | [1][7][8] |

| 2 | (R)-Pyrrolidin-3-yl)methyl sulfamate | Rh₂(esp)₂ (2) | PhI(OAc)₂ | 82 | >20:1 | [1][7][8] |

| 3 | (S)-Pyrrolidin-3-yl)methyl sulfamate | Rh₂(esp)₂ (2) | PhI(OAc)₂ | 83 | >20:1 | [1][7][8] |

Experimental Protocol: Intramolecular C-H Amination

To a solution of the pyrrolidine-derived sulfamate ester (1.0 equiv) and MgO (2.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added the rhodium(II) catalyst (2 mol%). The mixture is stirred at room temperature, and a solution of the oxidant (e.g., PhI(OAc)₂, 1.1 equiv) in the same solvent is added dropwise over 1 hour. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the cyclized product.[1][7][8]

Signaling Pathway

This guide highlights the versatility of N-Boc-pyrrolidine as a substrate for a variety of powerful C-H insertion reactions. The methodologies presented herein provide researchers and drug development professionals with a robust toolkit for the synthesis of novel and complex pyrrolidine-containing molecules. The detailed protocols and mechanistic insights are intended to facilitate the application and further development of these important synthetic transformations.

References

- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hartwig.cchem.berkeley.edu [hartwig.cchem.berkeley.edu]

- 5. Iridium-catalyzed silylation of unactivated C-H bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. Iridium-Catalyzed, β-Selective C(sp3)-H Silylation of Aliphatic Amines To Form Silapyrrolidines and 1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereochemical models for rh-catalyzed amination reactions of chiral sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C—H Amination - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Heterocycle: A Technical Guide to 1-Boc-Pyrrolidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a significant number of FDA-approved drugs and natural products.[1][2] Its non-planar, three-dimensional structure provides an excellent scaffold for exploring pharmacophore space, a concept often referred to as "escaping flatland" in drug design.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen atom, forming 1-Boc-pyrrolidine, has created a highly versatile and widely used building block in modern synthetic organic chemistry. This technical guide provides an in-depth overview of the synthesis, functionalization, and application of 1-Boc-pyrrolidine in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery due to several key features:

-

Three-Dimensionality: The inherent non-planarity of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a greater exploration of 3D space compared to its aromatic counterpart, pyrrole. This contributes to enhanced molecular recognition and binding affinity to biological targets.[1]

-

Stereochemical Richness: The potential for multiple stereogenic centers on the pyrrolidine ring allows for the creation of a diverse array of stereoisomers, each with potentially unique biological activities.[1]

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance aqueous solubility and other desirable pharmacokinetic properties of drug candidates.

-

Prevalence in Nature and Medicine: The pyrrolidine ring is a fundamental component of the amino acid proline and is found in numerous alkaloids with diverse biological activities.[1] It is also a key structural feature in over 20 FDA-approved drugs, highlighting its therapeutic relevance.[3]

The Boc protecting group on 1-Boc-pyrrolidine provides a crucial handle for synthetic chemists. It allows for the selective functionalization of the pyrrolidine ring at various positions while preventing unwanted reactions at the nitrogen atom. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses.

Synthesis and Functionalization of 1-Boc-Pyrrolidine Derivatives

1-Boc-pyrrolidine serves as a versatile starting material for the synthesis of a wide array of substituted pyrrolidine building blocks. Key functionalization strategies include enantioselective deprotonation and subsequent electrophilic trapping, as well as transition metal-catalyzed cross-coupling reactions.

Enantioselective α-Functionalization

A powerful method for the asymmetric functionalization of 1-Boc-pyrrolidine is the enantioselective deprotonation at the C2 position using a chiral base, followed by reaction with an electrophile. The use of sec-butyllithium (s-BuLi) in the presence of the chiral ligand (-)-sparteine is a well-established method for generating a configurationally stable 2-lithio-N-Boc-pyrrolidine intermediate.[4]

A general workflow for this process is depicted below:

Caption: Asymmetric α-functionalization of 1-Boc-pyrrolidine.

This approach allows for the introduction of a wide range of substituents at the C2 position with high enantioselectivity.

Palladium-Catalyzed α-Arylation

The direct α-arylation of 1-Boc-pyrrolidine can be achieved through a palladium-catalyzed Negishi coupling reaction. This one-pot procedure involves the initial enantioselective deprotonation with s-BuLi/(-)-sparteine, followed by transmetalation with zinc chloride to form a stereochemically rigid 2-pyrrolidinozinc reagent. This intermediate then undergoes palladium-catalyzed cross-coupling with various aryl halides.[4][5]

The general workflow for this powerful transformation is as follows:

Caption: Palladium-catalyzed α-arylation of 1-Boc-pyrrolidine.

This methodology provides a highly convergent and reliable route to a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with excellent enantioselectivity.[5]

Applications of 1-Boc-Pyrrolidine in Drug Discovery

The versatility of 1-Boc-pyrrolidine as a building block is showcased in its application in the synthesis of numerous biologically active molecules, including enzyme inhibitors and central nervous system agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several DPP-4 inhibitors feature a pyrrolidine scaffold. The synthesis of these inhibitors often utilizes 1-Boc-pyrrolidine derivatives as key intermediates.[][7]

| Drug/Compound | Pyrrolidine Building Block | Key Synthetic Step | Biological Activity (IC₅₀) |

| Vildagliptin | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Coupling with 3-amino-1-adamantanol | 19 nM[8] |

| Teneligliptin | 1-(1,3-thiazol-5-ylmethyl)piperazine | Reductive amination with a pyrrolidinone derivative | Data not available in provided search results. |

Antiviral Agents

The pyrrolidine ring is a common feature in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV) NS3/4A protease and NS5A protein.[9]

| Drug | Pyrrolidine Building Block | Key Synthetic Step | Target |

| Grazoprevir | Boc-protected trans-4-hydroxy-L-proline derivative | Multi-step synthesis involving esterification and oxidation | HCV NS3/4A Protease |

| Voxilaprevir | Functionalized pyrrolidine derivative | Multi-step synthesis | HCV NS3/4A Protease |

| Glecaprevir | Functionalized pyrrolidine derivative | Multi-step synthesis | HCV NS3/4A Protease |

| Daclatasvir | N-protected proline | Alkylation and amidation | HCV NS5A |

Synthesis of Natural Products and Bioactive Alkaloids

1-Boc-pyrrolidine is a crucial starting material for the total synthesis of various natural products and alkaloids with interesting biological activities. A notable example is the synthesis of (R)-Crispine A, an isoquinoline alkaloid with antitumor properties.[10][11] The enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine is a key step in a convergent synthesis of this molecule.[5]

Experimental Protocols

This section provides detailed experimental methodologies for key transformations involving 1-Boc-pyrrolidine.

Protocol for Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine[13]

Materials:

-

N-Boc-pyrrolidine

-

(-)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Zinc chloride (ZnCl₂) solution in THF

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Anhydrous methyl tert-butyl ether (MTBE)

-

Aqueous ammonium hydroxide (NH₄OH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous MTBE, N-Boc-pyrrolidine (1.0 equiv), and (-)-sparteine (1.2 equiv).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of ZnCl₂ in THF (1.2 equiv) dropwise, maintaining the temperature below -65 °C.

-

In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv) in anhydrous MTBE.

-

Add the aryl bromide (1.0 equiv) to the main reaction flask, followed by the catalyst solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with aqueous NH₄OH and stir vigorously.

-

Filter the mixture through Celite to remove zinc salts, washing with EtOAc.

-

Separate the layers of the filtrate and extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data Example for α-Arylation: [12]

| Aryl Bromide | Yield (%) | ee (%) |

| 4-Bromoanisole | 75 | 92 |

| 4-Bromotoluene | 78 | 92 |

| Methyl 4-bromobenzoate | 63 | 92 |

| 3-Bromopyridine | 65 | 92 |

Protocol for the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine from (S)-Prolinol[14]

This multi-step synthesis involves the protection of the pyrrolidine nitrogen, activation of the primary alcohol, conversion to an azide, and subsequent reduction to the amine.

Step 1: Boc Protection of (S)-Prolinol

-

Dissolve (S)-prolinol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (CH₂Cl₂).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous work-up and purify by column chromatography to yield N-Boc-(S)-prolinol.

Step 2: Mesylation of N-Boc-(S)-prolinol

-

Dissolve N-Boc-(S)-prolinol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 equiv).

-

Stir the reaction at 0 °C until completion (monitor by TLC).

-

Perform an aqueous work-up to yield the crude mesylate.

Step 3: Azide Formation

-

Dissolve the crude mesylate (1.0 equiv) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.5 equiv).

-

Heat the reaction mixture (e.g., 60-80 °C) until completion (monitor by TLC).

-

Perform an aqueous work-up to yield the crude azide.

Step 4: Reduction to the Amine

-

Dissolve the crude azide (1.0 equiv) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere until completion (monitor by TLC).

-

Filter through Celite and concentrate to obtain the crude (S)-1-Boc-2-(aminomethyl)pyrrolidine.

-

Purify by column chromatography.

Signaling Pathway Modulation by a 1-Boc-Pyrrolidine-Derived Molecule

Derivatives of (S)-1-Boc-2-(aminomethyl)pyrrolidine have been investigated as inhibitors of the IκB kinase β (IKKβ) signaling pathway, which is a key regulator of inflammation.[2]

Caption: Inhibition of the IKKβ signaling pathway.

Conclusion

1-Boc-pyrrolidine is a remarkably versatile and valuable heterocyclic building block for drug discovery and development. Its inherent three-dimensional structure, coupled with the synthetic tractability afforded by the Boc protecting group, allows for the efficient construction of complex and stereochemically diverse molecules. The well-established methodologies for its enantioselective functionalization provide access to a wide range of chiral pyrrolidine derivatives that are key components of numerous therapeutic agents. As the demand for novel drug candidates with improved efficacy and pharmacokinetic profiles continues to grow, the strategic application of 1-Boc-pyrrolidine and its derivatives will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of crispine A analogues via an intramolecular Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 2-aryl-N-Boc-pyrrolidines via Palladium Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aryl-pyrrolidine motif is a crucial scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The development of robust and efficient synthetic methodologies to access these structures, particularly in an enantiomerically pure form, is of significant interest to the drug development community. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 2-aryl-N-Boc-pyrrolidines, offering a convergent and versatile approach. This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 2-aryl-N-Boc-pyrrolidines, focusing on a widely adopted method involving enantioselective deprotonation, transmetalation, and subsequent Negishi coupling.[1][2][3][4] This approach allows for the reliable preparation of a diverse range of functionalized 2-aryl-N-Boc-pyrrolidines in high enantioselectivity.[1][3]

General Reaction Scheme

The predominant palladium-catalyzed route to enantiomerically enriched 2-aryl-N-Boc-pyrrolidines involves a three-step, one-pot sequence:

-

Enantioselective Deprotonation: N-Boc-pyrrolidine is deprotonated at the α-position using a strong base, typically sec-butyllithium (s-BuLi), in the presence of a chiral ligand, most commonly (-)-sparteine. This step establishes the stereochemistry of the final product.[1][3][5][6]

-

Transmetalation: The resulting α-lithiated intermediate, which can be stereochemically labile, is transmetalated with a zinc salt, such as zinc chloride (ZnCl₂), to generate a more stable and stereochemically rigid organozinc reagent.[1][3]

-

Palladium-Catalyzed Negishi Coupling: The organozinc species is then coupled with an aryl halide (typically a bromide) in the presence of a palladium catalyst and a suitable ligand to afford the desired 2-aryl-N-Boc-pyrrolidine.[2][5][6]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-aryl-N-Boc-pyrrolidines using the enantioselective deprotonation/transmetalation/Negishi coupling protocol.

Table 1: Scope of Aryl Bromides in the Enantioselective Synthesis of 2-aryl-N-Boc-pyrrolidines [2][3]

| Entry | Aryl Bromide | Product | Yield (%) | er (enantiomeric ratio) |

| 1 | 4-Bromotoluene | tert-butyl 2-(p-tolyl)pyrrolidine-1-carboxylate | 85 | 96:4 |

| 2 | 4-Bromoanisole | tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 82 | 96:4 |

| 3 | 4-Bromobenzonitrile | tert-butyl 2-(4-cyanophenyl)pyrrolidine-1-carboxylate | 78 | 96:4 |

| 4 | 3-Bromopyridine | tert-butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | 75 | 96:4 |

| 5 | 2-Bromonaphthalene | tert-butyl 2-(naphthalen-2-yl)pyrrolidine-1-carboxylate | 88 | 96:4 |

| 6 | 1-Bromo-4-fluorobenzene | tert-butyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate | 80 | 96:4 |

Table 2: Influence of Reaction Parameters on Yield and Enantioselectivity [1][3]

| Parameter | Variation | Effect on Yield | Effect on Enantioselectivity |

| Ligand for Pd | t-Bu₃P·HBF₄ | High yields | Consistently high (96:4 er) |

| P(o-tol)₃ | Lower yields | - | |

| Palladium Source | Pd(OAc)₂ | Optimal results | Consistently high (96:4 er) |

| Pd₂(dba)₃ | Slightly lower yields | - | |

| Solvent | Toluene | Good results | - |

| Et₂O | Good results | - | |

| TBME | Good results | - | |

| Temperature | -78 °C (lithiation) | Crucial for selectivity | High enantioselectivity |

| Room Temperature (coupling) | Efficient coupling | Stereochemical integrity maintained |

Experimental Protocols

General Procedure for the Enantioselective Synthesis of 2-aryl-N-Boc-pyrrolidines[5][6]

Materials:

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

(-)-Sparteine

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Anhydrous solvent (e.g., Diethyl ether (Et₂O) or Toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation of the Organozinc Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add (-)-sparteine (1.2 equiv) dropwise.

-

Slowly add s-BuLi (1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.

-